Ethanone, 1-(4-bromophenyl)-, oxime

Description

General Significance of Oximes in Synthetic Organic Chemistry

The versatility of oximes stems from their unique reactivity, serving as key intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.com They are readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). vedantu.com This straightforward synthesis makes them accessible building blocks in multi-step synthetic sequences.

Oximes can be converted into various other functional groups, including amines, nitriles, and amides, highlighting their importance in organic synthesis. numberanalytics.comtestbook.com Their derivatives are also integral to the production of materials like polymers. testbook.com

Chemical Importance of Acetophenone (B1666503) Oxime Derivatives in Research

Acetophenone oximes, a subclass of oximes derived from acetophenones, are of particular interest in research due to their wide range of potential applications. Studies have explored their use as precursors in the synthesis of biologically active heterocyclic compounds and their potential in materials science. arpgweb.comresearchgate.net The reactivity of the oxime functionality in these molecules allows for a variety of chemical transformations, making them valuable subjects for academic and industrial research. researchgate.net For instance, some acetophenone oxime derivatives have been investigated for their antifungal properties. arpgweb.com

Overview of Ethanone, 1-(4-bromophenyl)-, Oxime as a Prototypical Compound for Academic Inquiry

This compound, with the chemical formula C₈H₈BrNO, serves as an excellent case study for understanding the chemistry of acetophenone oximes. nih.govnih.gov Its synthesis, characterization, and reactivity are well-documented, providing a solid foundation for academic exploration. The presence of the bromine atom on the phenyl ring offers an additional site for chemical modification, further expanding its synthetic utility.

The compound is typically synthesized from the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride. orgsyn.org This reaction is a classic example of oxime formation. The resulting this compound can then be used in further reactions, such as the Beckmann rearrangement, to produce amides. vedantu.com

Detailed research findings have been published on its synthesis and subsequent reactions. For example, a procedure for its preparation in high yield has been described in Organic Syntheses. orgsyn.org Spectroscopic and crystallographic data are also available, providing a comprehensive understanding of its molecular structure. orgsyn.orgresearchgate.net

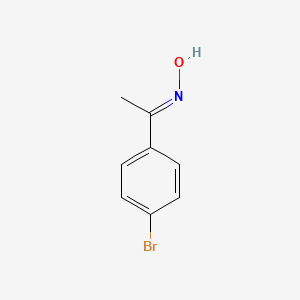

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJKRPKYUKWTJX-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-71-0, 59862-55-4 | |

| Record name | p-Bromoacetophenone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromoacetophenone oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-BROMOACETOPHENONE OXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46T9ABA2AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Synthesis of Ethanone, 1-(4-bromophenyl)-, Oxime

The formation of this compound from its corresponding ketone is a fundamental transformation in organic synthesis, with several established and emerging methods available to chemists.

Conventional Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride

The most common and well-established method for the synthesis of this compound is the direct condensation of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride. orgsyn.org This reaction is typically carried out in a protic solvent such as ethanol (B145695). orgsyn.org The presence of a base, like pyridine (B92270), is often employed to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the oxime product. orgsyn.orgorgsyn.orgorgsyn.org

The general procedure involves dissolving 1-(4-bromophenyl)ethanone and an excess of hydroxylamine hydrochloride in ethanol. orgsyn.org Pyridine is then added, and the mixture is heated to facilitate the reaction. orgsyn.orgorgsyn.org Upon completion, the reaction mixture is typically worked up by removing the solvent and partitioning the residue between an organic solvent and water. orgsyn.orgorgsyn.org Purification is often achieved through recrystallization. orgsyn.org

Catalytic Approaches in Oxime Formation from Olefins

More recent advancements have explored the synthesis of oximes directly from olefins, bypassing the ketone intermediate. One such method involves the iron-catalyzed nitrosation of styrenes. researchgate.net For instance, the use of an iron(II) bis(tetrafluoroborate) hexahydrate/dipicolinic acid catalytic system in a methanol-water mixture has been shown to be effective for this transformation. researchgate.net This approach utilizes tert-butyl nitrite (B80452) as the nitrosating agent and sodium borohydride (B1222165) under a hydrogen atmosphere to afford the corresponding oxime in good yields. researchgate.net While not explicitly detailed for 1-(4-bromophenyl)ethene, this methodology presents a potential alternative route to this compound.

Another strategy involves the visible-light photoredox-catalyzed reduction of nitro compounds. researchgate.net This method has been applied to the synthesis of various oxime derivatives from β-nitrostyrenes, offering a metal-free alternative for oxime formation. researchgate.net

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the condensation reaction include the choice of solvent, temperature, and the stoichiometry of the reagents.

For the conventional synthesis using hydroxylamine hydrochloride, ethanol is a commonly used solvent. orgsyn.org The reaction is often heated to reflux to ensure complete conversion. orgsyn.org An excess of hydroxylamine hydrochloride is typically used to drive the reaction to completion. orgsyn.org The use of a base like pyridine is also a critical parameter, as it neutralizes the HCl generated and can influence the reaction rate. orgsyn.orgnumberanalytics.com

In a detailed procedure, the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride was carried out in denatured ethanol with pyridine at reflux for 4 hours. orgsyn.org After cooling, the ethanol was removed by rotary evaporation, and the resulting solid was worked up to yield the desired oxime. orgsyn.org

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group of this compound provides a handle for further functionalization, leading to the synthesis of a variety of O-substituted derivatives with diverse applications.

Oxime Ether Formation (e.g., O-ethyl, O-propyl, O-butyl oximes)

O-alkylation of oximes is a common strategy to produce oxime ethers. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. A general method for O-alkylation involves treating the oxime with a mixture of triphenylphosphine, carbon tetrachloride, and a suitable alcohol in the presence of DBU and catalytic tetrabutylammonium (B224687) iodide in refluxing acetonitrile (B52724). organic-chemistry.org

More recently, a heteropolyacid-catalyzed O-alkylation of oximes with alcohols in dimethyl carbonate has been reported as a green and efficient method. rsc.org This system demonstrates broad substrate scope, accommodating various aromatic and aliphatic oximes and alcohols, including benzyl (B1604629) and aliphatic alcohols, to produce the corresponding oxime ethers in high yields. rsc.org For example, the synthesis of (Z/E)-2-bromo-1-(4-bromophenyl)ethanone O-methyl oxime has been reported, which can then be used in further synthetic transformations. rsc.org

Acylated Oxime Derivatives (e.g., N-acetyl enamides)

Acylation of the oxime nitrogen followed by rearrangement or reduction can lead to valuable nitrogen-containing compounds. A significant application is the synthesis of N-acetyl enamides from ketoximes. A practical and scalable method involves the reductive acetylation of this compound using iron(II) acetate (B1210297). orgsyn.orgorganic-chemistry.org

In this procedure, the oxime is treated with acetic anhydride (B1165640) and acetic acid in a solvent like THF, followed by the addition of iron(II) acetate. orgsyn.org The reaction mixture is heated, and after workup and purification, N-(1-(4-bromophenyl)vinyl)acetamide is obtained in good yield. orgsyn.orgorganic-chemistry.org This method is noted for its mild conditions and straightforward purification, making it suitable for large-scale synthesis. organic-chemistry.org The resulting N-acetyl enamides are important precursors for the synthesis of chiral amines through asymmetric hydrogenation. organic-chemistry.org

Below is a table summarizing the synthesis of an N-acetyl enamide derivative from this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Fe(OAc)₂, Ac₂O, AcOH, THF | N-(1-(4-bromophenyl)vinyl)acetamide | 77-80% | orgsyn.org |

Sulfonyl Oxime Derivatives

The synthesis of O-sulfonylated oxime ethers of 1-(4-bromophenyl)ethanone oxime introduces a sulfonyl moiety, a group known to influence the biological activity and chemical reactivity of molecules. While direct O-sulfonylation of the parent oxime can be challenging, an effective strategy involves the synthesis of a sulfonylated ketone precursor followed by oximation.

One reported approach involves the synthesis of 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone. This intermediate can then be reacted with hydroxylamine hydrochloride in a suitable solvent system, such as ethanol, often with a base like pyridine, to yield the corresponding O-sulfonylated oxime. This two-step process provides a reliable route to these derivatives.

A general procedure for the oximation step would involve dissolving the sulfonylated ketone in ethanol, followed by the addition of hydroxylamine hydrochloride and pyridine. The reaction mixture is typically heated to reflux to ensure complete conversion. The product can then be isolated through standard workup procedures, such as concentration of the reaction mixture and purification by recrystallization or chromatography.

Alkyl-Oxime Derivatives

The O-alkylation of 1-(4-bromophenyl)ethanone oxime to form alkyl-oxime ethers is a common derivatization strategy. nih.gov These derivatives exhibit a range of properties depending on the nature of the alkyl group introduced. General methods for the O-alkylation of oximes often involve the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide or a similar electrophile. nih.gov

For instance, the reaction of 1-(4-bromophenyl)ethanone oxime with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile can yield the desired O-alkyl oxime ether.

A notable example of a specialized alkyl-oxime derivative is the synthesis of fluorinated O-alkyloxime ethers. A method utilizing tert-butyl nitrite (TBN) as a radical initiator allows for the reaction of 1-(4-bromophenyl)ethanone oxime with bromodifluoroalkyl reagents. researchgate.net This process, which can be carried out in air, provides access to a variety of fluorinated O-alkyloxime ether derivatives in moderate to excellent yields. researchgate.net

| Reagent | Conditions | Product | Yield | Reference |

| Alkyl Halide (e.g., R-X) | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF) | 1-(4-bromophenyl)ethanone O-alkyl oxime | Variable | nih.gov |

| Bromodifluoroalkyl Reagent | tert-Butyl Nitrite (TBN) | 1-(4-bromophenyl)ethanone O-difluoroalkyl oxime | Moderate to Excellent | researchgate.net |

Novel Synthetic Routes to Related Bromoaryl Oximes and Analogues

Beyond the direct derivatization of 1-(4-bromophenyl)ethanone oxime, novel synthetic routes have been developed to access a broader range of bromoaryl oximes and their structural analogues. These methods often employ modern catalytic systems to achieve efficient and selective transformations.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized aromatic compounds. For instance, the Suzuki coupling reaction can be utilized to introduce various aryl or heteroaryl groups onto a bromo-substituted aromatic ring, which can then be converted to the corresponding oxime. A reported synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine involves the condensation of 4-bromoaniline (B143363) with 3-bromothiophene-2-carbaldehyde, followed by Suzuki coupling with various arylboronic acids to introduce diversity. researchgate.net While this example leads to an imine, the same strategic approach of modifying the bromoaryl scaffold prior to or after oxime formation is a key strategy in generating analogues.

Furthermore, palladium-catalyzed direct arylation reactions offer an alternative pathway. For example, the direct arylation of pyridine N-oxide with 2-bromoacetanilides, followed by a series of transformations, has been used to synthesize benzisoxazolo[2,3-a]pyridinium tetrafluoroborates, which are complex heterocyclic structures containing a bromoaryl moiety. nih.gov Such strategies highlight the potential for creating diverse fused ring systems derived from bromoaryl precursors.

Another innovative approach involves the nitrosation of substituted styrenes. An iron-catalyzed method using tert-butyl nitrite (TBN) and sodium borohydride under a hydrogen atmosphere has been developed for the synthesis of various substituted styrenes to their corresponding oximes in good to excellent yields. researchgate.net This method provides a direct route to aryl oximes from olefinic precursors, offering an alternative to the traditional condensation of ketones with hydroxylamine.

| Method | Key Reagents/Catalyst | Precursors | Product Type | Reference |

| Suzuki Coupling | Pd(PPh3)4, K3PO4 | Bromoaryl imine, Arylboronic acid | Aryl-substituted bromoaryl imines | researchgate.net |

| Direct Arylation | Palladium Catalyst | Pyridine N-oxide, 2-Bromoacetanilides | Benzisoxazolo[2,3-a]pyridinium tetrafluoroborates | nih.gov |

| Iron-Catalyzed Nitrosation | Fe(BF4)2·6H2O, t-BuONO, NaBH4 | Substituted Styrenes | Aryl Oximes | researchgate.net |

Structural Characterization and Stereochemical Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

The ¹H NMR spectrum of 1-(4-bromophenyl)ethanone oxime provides distinct signals corresponding to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (CH₃) typically appear as a singlet around δ 2.06-2.29 ppm. The aromatic protons on the para-substituted benzene (B151609) ring appear as a set of multiplets or two distinct doublets in the region of δ 7.25-7.63 ppm, characteristic of an AA'BB' system. A broad singlet corresponding to the hydroxyl proton (-OH) of the oxime group is also observed, with its chemical shift being variable, often appearing around δ 8.65-9.25 ppm, and can be confirmed by D₂O exchange. Current time information in Bangalore, IN.

In some instances, spectra are reported for mixtures of (E) and (Z) isomers, where separate signals for the methyl and hydroxyl protons of each isomer may be discernible. For example, in one study, the methyl protons of the two isomers in a mixture were reported as singlets at δ 2.28 and 2.29 ppm.

¹H NMR Data for Ethanone, 1-(4-bromophenyl)-, oxime

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₃ | 2.06 | s | amazonaws.com |

| Aromatic CH | 7.25 | d, J = 8.3 Hz | amazonaws.com |

| Aromatic CH | 7.46 | d, J = 8.4 Hz | amazonaws.com |

| OH | 5.07 | s | amazonaws.com |

| OH | 5.73 | s | amazonaws.com |

| Aromatic CH | 7.11 | s | amazonaws.com |

| OH (br s) | 9.25 | br s | Current time information in Bangalore, IN. |

| Aromatic CH | 7.20-7.35 | m | Current time information in Bangalore, IN. |

| Aromatic CH | 7.10-7.20 | m | Current time information in Bangalore, IN. |

| CH₃ | 2.35 | s | Current time information in Bangalore, IN. |

| CH₃ | 2.20 | s | Current time information in Bangalore, IN. |

Note: Variations in chemical shifts can occur due to differences in experimental conditions and the isomeric composition of the sample.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(4-bromophenyl)ethanone oxime, the methyl carbon (CH₃) signal appears in the upfield region, typically around δ 11.36-24.48 ppm. The carbon atom of the C=N oxime group is observed further downfield, in the range of δ 152.09-158.1 ppm. The aromatic carbons show distinct signals in the δ 121.94-139.75 ppm region. The carbon atom attached to the bromine (C-Br) has a characteristic chemical shift around δ 121.94-122.74 ppm, while the other aromatic carbons can be assigned based on their electronic environment. Current time information in Bangalore, IN.amazonaws.com

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |

|---|---|---|

| CH₃ | 24.48 | amazonaws.com |

| C=N | 169.32 | amazonaws.com |

| Aromatic C | 103.82 | amazonaws.com |

| Aromatic C-Br | 122.74 | amazonaws.com |

| Aromatic CH | 127.78 | amazonaws.com |

| Aromatic CH | 131.83 | amazonaws.com |

| Aromatic C | 137.18 | amazonaws.com |

| Aromatic C | 139.75 | amazonaws.com |

| C=N | 158.1 | Current time information in Bangalore, IN. |

| Aromatic C | 137.5 | Current time information in Bangalore, IN. |

| Aromatic C | 135.7 | Current time information in Bangalore, IN. |

| Aromatic C | 130.7 | Current time information in Bangalore, IN. |

| Aromatic CH | 128.6 | Current time information in Bangalore, IN. |

| Aromatic CH | 128.2 | Current time information in Bangalore, IN. |

| Aromatic C | 125.9 | Current time information in Bangalore, IN. |

| CH₃ | 20.1 | Current time information in Bangalore, IN. |

| CH₃ | 16.1 | Current time information in Bangalore, IN. |

Note: The presence of multiple signals for certain carbon types in some datasets may indicate the presence of both (E) and (Z) isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-bromophenyl)ethanone oxime shows characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3223-3294 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is typically observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are seen in the 1447-1492 cm⁻¹ region. The presence of the bromine atom is often inferred from a C-Br stretching vibration in the fingerprint region, though it can be difficult to assign definitively. Current time information in Bangalore, IN.

Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| O-H (oxime) | 3223-3294 | Current time information in Bangalore, IN. |

| C-H (aromatic) | 3027-3057 | Current time information in Bangalore, IN. |

| C-H (aliphatic) | 2885-2985 | Current time information in Bangalore, IN. |

| C=N (oxime) | ~1600-1650 (inferred) | |

| C=C (aromatic) | 1447-1492 | Current time information in Bangalore, IN. |

| C-Br | Fingerprint Region |

Mass Spectrometry (MS, HRMS, GC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₈H₈BrNO, corresponding to a molecular weight of approximately 214.06 g/mol . sigmaaldrich.comnist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 213.9862, with experimental values found to be very close to this, such as 213.9857. amazonaws.com The mass spectrum also shows characteristic isotopic patterns due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 213.9862 | amazonaws.com |

| HRMS (ESI+) | Found m/z for [M+H]⁺ | 213.9857 | amazonaws.com |

| Molecular Weight | 214.06 g/mol | sigmaaldrich.comnist.gov |

Crystallographic Investigations

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

While detailed crystallographic data for the (Z)-isomer of this compound was not available in the surveyed literature, a report on the crystal structure of a derivative, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, has been published. researchgate.net This study provides insights into the general structural features that might be expected.

For the (E)-isomer, a search of the Cambridge Structural Database (CSD) reveals an entry with the reference code CCDC 902848. This indicates that the crystal structure has been determined and the data is available. A detailed analysis of the corresponding publication would provide specific parameters such as the crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state. This would allow for an unambiguous assignment of the (E) configuration and a detailed understanding of the packing and intermolecular forces, such as hydrogen bonding involving the oxime's hydroxyl group, that govern the crystal lattice. researchgate.net

A study on the structural chemistry of oximes provides crystallographic data for 4-bromoacetophenone oxime, which is likely the (E)-isomer based on its synthesis and characterization. amazonaws.com The crystals were reported to be colorless prisms grown from ethyl acetate (B1210297). amazonaws.com

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction has been instrumental in elucidating the solid-state structure of derivatives of this compound. For instance, the crystal structure of a related compound, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, was determined to be orthorhombic with the space group Pbca. researchgate.netresearchgate.net The unit cell parameters for this derivative were reported as a = 8.2167(7) Å, b = 11.419(1) Å, and c = 28.750(2) Å, with a cell volume of 2697.5 ų. researchgate.netresearchgate.net The data was collected at a temperature of 273 K. researchgate.netresearchgate.net All bond lengths within the molecule were found to be within normal ranges. researchgate.net

The Cambridge Structural Database (CSD) contains crystal structure data for the (E)-isomer of p-bromoacetophenone oxime, which can be accessed via CCDC number 902848. nih.gov This information provides a definitive three-dimensional representation of the molecule in the crystalline state.

Similarly, the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime reveals a dihedral angle of 5.58 (3)° between the oxime group and the benzene ring. nih.gov Another related structure, (E)-1-(4-Bromophenyl)ethan-1-one semicarbazone, crystallizes in the monoclinic space group with unit cell dimensions of a = 17.6700 (8) Å, b = 7.3426 (4) Å, c = 7.9082 (4) Å, and β = 102.953 (3)°. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Compound | 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2167(7) |

| b (Å) | 11.419(1) |

| c (Å) | 28.750(2) |

| Volume (ų) | 2697.5 |

| Z | 8 |

| Temperature (K) | 273 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The oxime functional group is a key player in forming these networks, as it can act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the nitrogen atom). nih.gov In the crystal structure of (E)-1-(4-aminophenyl)ethanone oxime, intermolecular O–H⋯N and N–H⋯O hydrogen bonds create a three-dimensional network that stabilizes the crystal lattice. nih.gov Similarly, in (E)-1-(4-Bromophenyl)ethan-1-one semicarbazone, intermolecular N—H···O hydrogen bonds link molecules into one-dimensional zig-zag chains. nih.gov The study of halogenated isatin (B1672199) oximes also highlights the role of O–H···O and I···O interactions in forming the crystal packing. mdpi.com

Conformational Preferences and Dihedral Angles in the Crystalline State

The conformation of this compound and its derivatives in the solid state is characterized by specific dihedral angles between the planar groups. In 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, the dihedral angle between the 4-bromophenyl ring and the imidazole (B134444) ring is 68.1(2)°. researchgate.net

For (E)-1-(4-Bromophenyl)ethan-1-one semicarbazone, the hydrazone portion and the aliphatic chain are essentially coplanar, and this plane forms a dihedral angle of 70.9 (6)° with the benzene ring. nih.gov In the case of (E)-1-(4-aminophenyl)ethanone oxime, the oxime group is nearly coplanar with the benzene ring, exhibiting a small dihedral angle of 5.58 (3)°. nih.gov The planarity of the oxime group with the phenyl ring is a notable feature in related structures as well. nih.gov

Table 2: Dihedral Angles in Related Oxime Structures

| Compound | Planes | Dihedral Angle (°) |

|---|---|---|

| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | 4-bromophenyl ring and imidazole ring | 68.1(2) |

| (E)-1-(4-Bromophenyl)ethan-1-one semicarbazone | Hydrazone/aliphatic chain plane and benzene ring | 70.9 (6) |

| (E)-1-(4-aminophenyl)ethanone oxime | Oxime group and benzene ring | 5.58 (3) |

Stereochemical Assignment and Isomerism

The C=N double bond in the oxime group of this compound gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers.

(E)/(Z) Isomer Determination and Configurational Stability

The (E) and (Z) isomers of aryl alkyl oximes can be distinguished based on their physical properties and spectroscopic data. researchgate.net The synthesis of oximes often yields a mixture of these geometric isomers. researchgate.net For instance, spectroscopic characterization, primarily using Nuclear Magnetic Resonance (NMR), has been successfully employed to assign the (E/Z) geometric isomers of related oximes. researchgate.net

The stability of the isomers can be influenced by various factors, and their interconversion can be temperature-dependent. researchgate.net It has been noted that in some cases, the (E) isomer is the more stable form. A process has been patented for the stereoselective synthesis of the (E) isomer of aryl alkyl oximes, which involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid to precipitate the more stable (E) isomer as an immonium complex. google.com

Methods for Isomer Separation and Pure Isomer Characterization

The separation of (E) and (Z) isomers is crucial for obtaining pure compounds for further studies and applications. Classical methods for separating isomeric aldoximes include chromatography and recrystallization. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of geometric isomers. researchgate.net For Ethanone, 1-(4-bromophenyl)-, a reverse-phase HPLC method has been developed using a mobile phase of acetonitrile (B52724), water, and an acid (phosphoric or formic acid). sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com The use of different HPLC columns, such as Newcrom R1 and C18, has been demonstrated for the analysis of this compound. sielc.com

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For oxime derivatives, such as the related compound 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, calculations at the PBE0-D3/6–311++G(d,p) level of theory have been used to find the minimum energy structures. researchgate.net These optimized geometries are crucial for understanding the spatial organization of substituents and for interpreting spectroscopic data. researchgate.net The electronic structure, which dictates the molecule's properties, is also elucidated through these calculations. Detailed DFT calculations have been shown to provide evidence for the transformation processes involved in the formation of ketoximes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a significant parameter for determining molecular reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. biointerfaceresearch.com For Ethanone, 1-(4-bromophenyl)-, oxime, the distribution and energies of these frontier orbitals would dictate how it interacts with other reagents. The HOMO would likely be concentrated around the more electron-rich parts of the molecule, such as the oxime group and the bromine atom, defining its nucleophilic character. Conversely, the LUMO's location would indicate the most probable sites for nucleophilic attack.

Building on FMO theory, various reactivity descriptors can be calculated using DFT to quantify a molecule's reactivity. arxiv.org These descriptors, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of a molecule's tendency to react. arxiv.org

Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule. arxiv.org By analyzing the Fukui function, one can distinguish between sites susceptible to nucleophilic attack (where an electron is accepted into the LUMO) and those prone to electrophilic attack (where an electron is donated from the HOMO). arxiv.orgresearchgate.net For this compound, such analysis would likely identify the oxime oxygen and nitrogen atoms as key sites for interaction, with their specific roles as electrophilic or nucleophilic centers depending on the reacting partner.

Investigation of Intramolecular and Intermolecular Interactions

The non-covalent forces within and between molecules, particularly hydrogen bonds, play a critical role in determining their structure and properties.

The oxime group (-C=N-OH) is a versatile hydrogen bond donor (via the O-H group) and acceptor (via the nitrogen and oxygen lone pairs). nih.gov Computational studies on related oxime structures reveal the significance of these interactions. In the crystal structure of a derivative, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, intermolecular O-H···O hydrogen-bonding interactions are crucial in assembling the molecules into a three-dimensional supramolecular architecture. researchgate.net Similarly, studies on other oximes, like (E)-1-(4-Aminophenyl)ethanone oxime, show that intermolecular O—H···N and N—H···O hydrogen bonds link molecules together, stabilizing the crystal structure. nih.gov In some cases, intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. researchgate.netnih.gov These interactions are vital for understanding the solid-state packing and physical properties of the compound.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment.

In a study on a related nitro-substituted 1-(4-bromophenyl)ethanone oxime, DFT calculations (PBE0-D3/6–311++G(d,p)) were used to interpret experimental FT-IR data. The calculated vibrational frequencies were found to coincide well with the experimentally observed spectroscopic data, confirming the optimized molecular structures. researchgate.net For the target molecule, this compound, experimental spectroscopic data is available, as shown in the table below. orgsyn.org Theoretical calculations of its NMR and IR spectra would allow for a direct comparison, providing a powerful method to confirm its structural and electronic properties.

| Technique | Solvent | Observed Signals (δ in ppm, J in Hz) |

|---|---|---|

| 1H NMR (400 MHz) | DMSO-d6 | 2.13 (s, 3H), 7.55-7.63 (m, 4H), 11.33 (s, 1H) |

| 13C NMR (100 MHz) | DMSO-d6 | 11.36, 121.94, 127.57, 131.30, 136.14, 152.09 |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations, while not extensively documented specifically for this compound, are a powerful tool for exploring the conformational landscape of related aryl ketoxime systems. These computational methods allow for the investigation of dynamic processes such as isomerism and internal rotations, providing insights into the molecule's behavior in different environments.

Research on analogous acetophenone (B1666503) oximes has demonstrated the utility of MD simulations in understanding their structural dynamics. nih.gov For aryl ketoximes, the key conformational features include the geometric isomerism around the C=N double bond, leading to (E) and (Z) isomers, and the rotational conformations around the C(aryl)-C(carbonyl) and C-N single bonds.

In the case of this compound, MD simulations would be instrumental in elucidating the energetic landscape of its (E) and (Z) isomers. The simulations can predict the relative stabilities of these isomers and the energy barriers for their interconversion. The (E) isomer is generally found to be the more stable form for aryl ketoximes. nih.gov

Furthermore, MD simulations can explore the rotational dynamics around the C(aryl)-C(keto) bond, which determines the orientation of the bromophenyl ring relative to the oxime moiety. This rotation gives rise to different conformers, such as s-trans and s-cis, which can have distinct energetic profiles. The interplay between the electronic effects of the bromine substituent and steric interactions governs the preference for a particular conformation.

The conformational landscape of oximes is also influenced by their potential for hydrogen bonding, both intramolecularly and with solvent molecules. nih.gov MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell and its impact on the conformational equilibrium. For example, simulations can reveal the dynamics of hydrogen bond formation and breakage, which are crucial for understanding the behavior of the oxime in protic solvents.

While specific data for this compound is not available, the table below presents hypothetical, yet representative, data based on computational studies of similar aryl ketoximes, illustrating the type of information that can be obtained from such simulations.

Table 1: Calculated Relative Energies and Rotational Barriers for Conformers of an Aryl Ketoxime

| Conformer/Isomer | Relative Energy (kcal/mol) | Rotational Barrier (C-C) (kcal/mol) | Rotational Barrier (C-N) (kcal/mol) |

| (E)-s-trans | 0.00 | 5.4 | 12.1 |

| (E)-s-cis | 1.2 | 5.4 | 12.1 |

| (Z)-s-trans | 2.5 | 5.8 | 11.8 |

| (Z)-s-cis | 3.5 | 5.8 | 11.8 |

This table is illustrative and based on typical values for related compounds.

The data highlights the energetic differences between the various possible conformations. The (E)-s-trans conformer is typically the global minimum, with other forms being slightly higher in energy. The rotational barriers indicate the energy required for interconversion between the s-cis and s-trans conformers and for rotation around the C-N bond.

Chemical Reactivity and Transformation Pathways

Reductive Transformations of the Oxime Functionality

The oxime group of Ethanone, 1-(4-bromophenyl)-, oxime can be reduced to form corresponding amines or their derivatives. smolecule.com These reductive pathways are crucial for introducing nitrogen-containing functionalities into the molecular structure.

Formation of N-Acetyl Enamide Derivatives

A significant reductive transformation of this compound is its conversion to N-(1-(4-bromophenyl)vinyl)acetamide. This N-acetyl enamide is a valuable intermediate, particularly as a starting material for the synthesis of chiral amines through asymmetric hydrogenation. orgsyn.org

The reductive acetylation can be achieved using various methods. One common approach involves the use of iron in acetic acid. However, this method can be unreliable for larger-scale reactions due to the often uncontrollable initiation of the iron powder, leading to inconsistent yields. orgsyn.org An improved procedure utilizes iron(II) acetate (B1210297) as the reducing agent in the presence of acetic anhydride (B1165640) and acetic acid. This method offers milder reaction conditions, is more amenable to scale-up, and simplifies the purification process as the iron byproducts are water-soluble. orgsyn.org

The reaction proceeds by first activating the oxime with acetic anhydride, followed by reduction. The use of tetrahydrofuran (B95107) (THF) as a solvent is common in this transformation. orgsyn.org

Table 1: Reagents and Conditions for the Formation of N-(1-(4-bromophenyl)vinyl)acetamide

| Reagent/Condition | Role | Reference |

| Iron(II) acetate | Reducing agent | orgsyn.org |

| Acetic anhydride | Acetylating agent | orgsyn.org |

| Acetic acid | Solvent/Catalyst | orgsyn.org |

| Tetrahydrofuran (THF) | Solvent | orgsyn.org |

Asymmetric Reduction Strategies towards Amines

The asymmetric reduction of oxime ethers derived from this compound represents a key strategy for the synthesis of enantiomerically enriched primary amines. These chiral amines are important building blocks in medicinal chemistry and materials science. nih.govuc.pt

One effective method involves the enantioselective borane (B79455) reduction of O-benzyloxime ethers catalyzed by spiroborate esters derived from non-racemic 1,2-amino alcohols. nih.gov For instance, a catalyst derived from diphenylvalinol has demonstrated high efficiency, leading to the corresponding primary amine with excellent enantiomeric excess (up to 99% ee). nih.gov The reaction is typically carried out at low temperatures, such as 0 °C, in a solvent like dioxane. nih.gov The choice of the chiral catalyst is crucial in determining the stereochemical outcome of the reduction. uc.pt

Rearrangement Reactions

The oxime functionality of this compound is susceptible to rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to amides.

Beckmann Rearrangement and Subsequent Product Derivatization

The Beckmann rearrangement transforms an oxime into a substituted amide under the influence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgambeed.com For this compound, this rearrangement yields N-(4-bromophenyl)acetamide.

The reaction is typically promoted by strong Brønsted acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride, or by Lewis acids. wikipedia.orgcsbsju.edu The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comcsbsju.edu This is followed by a concerted migration of the aryl or alkyl group and the expulsion of water, leading to a nitrilium ion intermediate. masterorganicchemistry.comambeed.com Subsequent hydration of the nitrilium ion and tautomerization affords the final amide product. masterorganicchemistry.comambeed.com

The stereochemistry of the starting oxime can influence the product of the Beckmann rearrangement. While oximes can sometimes be stereochemically unstable under the acidic reaction conditions, there are instances where the rearrangement proceeds with high stereospecificity, allowing for the determination of the initial oxime's configuration. ambeed.com

The resulting amide, N-(4-bromophenyl)acetamide, can be further derivatized. For example, it can be hydrolyzed to produce 4-bromoaniline (B143363) and acetic acid.

Table 2: Catalysts for the Beckmann Rearrangement

| Catalyst | Type | Reference |

| Sulfuric acid | Brønsted acid | wikipedia.org |

| Polyphosphoric acid | Brønsted acid | wikipedia.org |

| Cyanuric chloride/Zinc chloride | Catalytic system | wikipedia.org |

| Phosphorus pentachloride | Reagent | wikipedia.org |

| Thionyl chloride | Reagent | wikipedia.org |

Oxime Functionalization and Cyclization Reactions

Beyond reduction and rearrangement, the oxime group of this compound can undergo various functionalization and cyclization reactions, often mediated or catalyzed by transition metals.

Metal-Mediated and Metal-Catalyzed Conversions of Oximes

Transition metals play a significant role in the transformation of oximes, enabling a diverse range of reactions. researchgate.net These include couplings, aminations, and cyclizations. researchgate.net

For example, copper-catalyzed Heck-like cyclizations of oxime esters have been developed. rsc.org These reactions are thought to proceed through the generation of an iminyl radical intermediate. rsc.org Palladium-catalyzed cyclizations of olefinic oxime derivatives are also known to produce various nitrogen-containing heterocycles. researchgate.net

Iron-catalyzed reactions have also been explored. For instance, an iron-catalyzed cyclization of ketoxime acetates with aldehydes has been developed for the synthesis of substituted pyridines. researchgate.net Another iron-catalyzed process involves a hydrogen-atom transfer (HAT) induced radical cyclization and hydro-oximation of 1,6-enynes to produce ketoximes. researchgate.net

These metal-catalyzed transformations highlight the versatility of the oxime functional group in constructing complex molecular architectures. thieme.depurdue.edu

Table 3: Metal Catalysts in Oxime Transformations

| Metal | Reaction Type | Reference |

| Copper | Heck-like cyclization | rsc.org |

| Palladium | Cyclization of olefinic oximes | researchgate.net |

| Iron | Pyridine (B92270) synthesis, Radical cyclization | researchgate.netresearchgate.net |

| Rhodium | Annulation reactions | researchgate.net |

Radical Reactions Involving Oxime Species

The oxime functional group of this compound can be converted into a highly reactive iminoxyl radical. This transformation is typically achieved through oxidation, which involves the removal of the hydrogen atom from the hydroxyl group. A variety of oxidizing agents can be employed for this purpose, including metal-based oxidants and metal-free alternatives. beilstein-journals.orgnih.gov The generation of the iminoxyl radical from an oxime is a key step that initiates a cascade of potential radical reactions. beilstein-journals.org

Iminoxyl radicals, including the one derived from this compound, are notable for the delocalization of the unpaired electron between the oxygen and nitrogen atoms. This electronic feature allows them to react at either the oxygen or nitrogen center, leading to the formation of C-O or C-N bonds, respectively. beilstein-journals.org

A primary pathway for the reactivity of these radicals is their addition to carbon-carbon double bonds. This can occur in an intramolecular fashion, leading to the formation of cyclic structures such as isoxazolines. beilstein-journals.orgnih.gov For instance, the oxidation of an oxime with a suitably positioned alkene moiety can result in an intramolecular cyclization. A proposed mechanism for such a reaction involves the homolytic cleavage of the O-I bond in a hypoiodite (B1233010) intermediate, formed from the oxime, to generate the iminoxyl radical which then cyclizes. beilstein-journals.org

In addition to addition reactions, iminoxyl radicals can participate in hydrogen atom abstraction processes. They can abstract hydrogen atoms from allylic or benzylic positions of other molecules, leading to the formation of new carbon-centered radicals. beilstein-journals.org

The following table summarizes various oxidizing systems used for the generation of iminoxyl radicals from oximes in general, which are applicable to this compound.

| Oxidant System | Type | Reference |

| Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆) | Metal-based | beilstein-journals.orgnih.gov |

| Iron(III) Perchlorate (Fe(ClO₄)₃) | Metal-based | nih.gov |

| Copper(II) Perchlorate (Cu(ClO₄)₂) | Metal-based | nih.gov |

| Lead Tetraacetate (Pb(OAc)₄) | Metal-based | nih.gov |

| Manganese Triacetate (Mn(OAc)₃) | Metal-based | nih.gov |

| Phenyliodine(III) Diacetate (PhI(OAc)₂) | Metal-free | nih.gov |

| Selectfluor/Bu₄NI | Metal-free | beilstein-journals.orgnih.gov |

Hydrofunctionalization of Alkenes to Generate Oximes

This compound can be synthesized through the hydrofunctionalization of corresponding alkenes, a process that introduces both a hydrogen atom and an oxime functional group across the double bond. One notable method involves the iron-catalyzed nitrosation of styrenes. researchgate.net

Specifically, the reaction of 4-bromostyrene (B1200502) can yield this compound. An iron-catalyzed process utilizing Fe(BF₄)₂·6H₂O with a 2,6-pyridinedicarboxylic acid ligand in the presence of t-BuONO and NaBH₄ under a hydrogen atmosphere has been shown to be effective for the hydro-oximation of a variety of substituted styrenes. researchgate.net This transformation proceeds through a four-step cascade: researchgate.net

Iron-catalyzed hydrogen-atom transfer (HAT)

Intramolecular radical cyclization of the alkyne

NO radical capture by the vinyl radical

Tautomerization of the resulting nitroso alkene to the ketoxime

This method provides a direct route to ketoximes from readily available alkenes. The table below outlines the key components for the hydro-oximation of styrenes.

| Component | Role | Reference |

| Fe(BF₄)₂·6H₂O | Catalyst | researchgate.net |

| 2,6-pyridinedicarboxylic acid | Ligand | researchgate.net |

| t-BuONO | Nitroso source | researchgate.net |

| NaBH₄ | Reductant | researchgate.net |

| H₂ | Hydrogen source | researchgate.net |

Investigative Applications in Biochemical and Material Science Research Mechanism Oriented

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery and biochemical research. Molecules are screened for their ability to selectively block the activity of enzymes involved in disease pathways. For compounds like Ethanone, 1-(4-bromophenyl)-, oxime, potential targets could include enzymes involved in metabolic disorders.

Xanthine (B1682287) Oxidase (XOD) Inhibition Mechanisms

Xanthine oxidase (XOD) is a crucial enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. wikipedia.orgpatsnap.com Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. patsnap.com XOD inhibitors work by blocking the enzyme's active site, thereby reducing uric acid production. patsnap.comrxlist.com

The mechanism of inhibition can vary. Competitive inhibitors bind to the active site, preventing the natural substrate from binding. patsnap.com Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its efficiency. patsnap.com Drugs like allopurinol, for example, act as a substrate for XOD and are converted into oxipurinol, which then remains tightly bound to the reduced molybdenum center in the enzyme's active site, effectively inactivating it. youtube.com

While various oxime-containing compounds have been investigated as potential XOD inhibitors, specific studies detailing the inhibitory mechanism of this compound against XOD are not found in the current body of scientific literature.

Urate Transporter 1 (URAT1) Inhibition Mechanisms

Urate Transporter 1 (URAT1) is a protein located in the proximal tubules of the kidneys that plays a pivotal role in regulating uric acid levels. patsnap.combiorxiv.org It is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream. biorxiv.org Inhibition of URAT1 is a key strategy for treating hyperuricemia, as it promotes the excretion of uric acid in the urine. patsnap.com

URAT1 inhibitors function by blocking this transport protein. patsnap.com Recent structural biology studies have shown that inhibitors like benzbromarone (B1666195) and lesinurad (B601850) bind within the substrate transport channel of URAT1, stabilizing it in an inward-facing conformation. nih.govnih.govstjude.org This action physically obstructs the transport pathway, preventing urate reabsorption and facilitating its renal clearance. nih.gov

No specific research data was identified that investigates or confirms the inhibitory activity or mechanism of this compound on the URAT1 transporter.

Analysis of Dual Inhibition Effects and Synergistic Interactions

A modern approach in drug development for hyperuricemia involves the creation of dual inhibitors that target both XOD and URAT1. nih.gov This strategy aims to control uric acid levels through two distinct mechanisms: reducing its production (XOD inhibition) and increasing its excretion (URAT1 inhibition). nih.gov The potential advantages of a dual inhibitor include enhanced therapeutic efficacy and possibly a better safety profile compared to single-target agents. nih.gov

Synergistic interaction occurs when the combined effect of targeting both pathways is greater than the sum of their individual effects. This can lead to achieving therapeutic goals with lower doses, potentially minimizing side effects.

While the concept is a promising area of research, and some novel compounds have been developed as dual inhibitors, there are no available studies to suggest that this compound functions as a dual inhibitor of XOD and URAT1 or that it engages in synergistic interactions in this context.

Antioxidant and Antiradical Activity Investigations

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. rsc.org The oxime functional group has been featured in various compounds reported to have antioxidant properties.

Mechanisms of Free Radical Scavenging

Free radical scavenging is the primary mechanism by which antioxidants exert their protective effects. This can occur through several chemical pathways:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. researchgate.net The resulting antioxidant radical is typically stable and non-reactive.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion. researchgate.net

Metal Ion Chelation: Some antioxidants can bind to transition metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive free radicals (e.g., via the Fenton reaction). mdpi.com

These mechanisms allow antioxidants to neutralize a wide variety of reactive oxygen species (ROS), such as the superoxide (B77818) anion, hydroxyl radical, and peroxyl radicals. mdpi.comnih.gov Specific studies detailing the predominant free radical scavenging mechanism for this compound, or quantifying its activity through standard assays (like DPPH or ABTS), are not currently available.

Inhibition of Nonenzymatic Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. nih.govyoutube.com This process is initiated by free radicals that abstract a hydrogen atom from a lipid, creating a lipid radical. nih.gov This radical reacts with oxygen to form a peroxyl radical, which can then attack another lipid, propagating a damaging chain reaction that can compromise membrane integrity and function. youtube.comnih.gov

Antioxidants, particularly lipid-soluble ones, can inhibit this process. Chain-breaking antioxidants, like vitamin E, donate a hydrogen atom to the peroxyl radical, neutralizing it and stopping the propagation phase. nih.gov Other antioxidants may prevent the initiation step by scavenging the initial free radicals or by chelating the metal ions that catalyze the reaction. mdpi.com

While compounds with antioxidant properties are expected to inhibit lipid peroxidation, specific experimental evidence demonstrating the efficacy and mechanism of this compound in preventing nonenzymatic lipid peroxidation has not been documented in the reviewed scientific literature.

Studies on Antimicrobial and Antibacterial Activities

Studies on Antimicrobial and Antibacterial Activities

The exploration of oxime derivatives for antimicrobial applications has been an active area of research. These studies often focus on understanding how the structural features of these molecules correlate with their biological activity.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For oxime derivatives, SAR studies have revealed several key structural features that influence their antimicrobial potency. The nature and position of substituents on the aromatic ring, as well as modifications to the oxime functional group, play a significant role. frontiersin.orgplos.org

Generally, the presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity. The bromine atom at the para-position of the phenyl ring in this compound is an important feature in this context. Furthermore, the stereochemistry of the oxime group (E/Z isomerism) can impact the biological activity, as it affects how the molecule binds to its target site. researchgate.netnih.gov Modifications of the oxime's hydroxyl group, for instance, by converting it into an ether, can modulate the lipophilicity and, consequently, the cell penetration and activity of the compound. eurjchem.com Studies on various quinone derivatives have also highlighted how different substituents on the core structure can define the antibacterial profiles against various pathogens. mdpi.com The development of novel theophylline-1,2,4-triazole hybrids has shown that the specific substitution on the N-phenylacetamide moiety is critical for activity against different bacterial strains. frontiersin.org

Efficacy against Specific Bacterial Strains (e.g., E. Coli, P. Aeruginosa, B. Subtilis, S. Aureus)

Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. For instance, novel quinoline-oxadiazole derivatives, which can be synthesized from precursors related to this compound, have demonstrated notable antimicrobial activity. nih.govresearchgate.net

In a study of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, specific compounds showed significant antibacterial potential against Bacillus subtilis and Escherichia coli. frontiersin.org Compound 4g in this study, which features a 3,4-dimethylphenyl group, was particularly effective against B. subtilis, while compound 4e with a methyl substituent showed the highest activity against E. coli. frontiersin.org Another study on quinoline-oxadiazole derivatives found that compounds 17b , 17d , and 17e were highly active against Staphylococcus aureus and E. coli when compared to the standard drug neomycin. nih.govresearchgate.net

Below is a table summarizing the antimicrobial activity of selected derivatives.

| Compound/Derivative | Target Microorganism | Activity/Efficacy | Reference |

| Theophylline-1,2,4-triazole hybrid 4e | E. coli | MIC: 0.20 ± 0.08 µg/mL | frontiersin.org |

| Theophylline-1,2,4-triazole hybrid 4g | B. subtilis | MIC: 0.28 ± 0.50 µg/mL | frontiersin.org |

| Quinoline-oxadiazole derivative 17b | S. aureus | 4-fold more active than neomycin | nih.govresearchgate.net |

| Quinoline-oxadiazole derivative 17d | S. aureus | 16-fold more active than neomycin | nih.govresearchgate.net |

| Quinoline-oxadiazole derivative 17e | S. aureus | 8-fold more active than neomycin | nih.govresearchgate.net |

MIC: Minimum Inhibitory Concentration

Role as Key Intermediates for the Synthesis of Advanced Functional Molecules

Beyond its own potential biological activities, this compound serves as a critical starting material and intermediate in organic synthesis for the creation of more complex and functional molecules.

Precursors for Medicinal Chemistry Scaffolds

The chemical reactivity of the oxime and the presence of the bromophenyl group make this compound a valuable precursor for a variety of medicinal chemistry scaffolds. smolecule.comresearchgate.net The oxime functionality can be transformed into other important chemical groups, such as amines and nitriles, through reduction or dehydration reactions, respectively. smolecule.com

It is a key starting material for the synthesis of N-acetyl enamides, which are important structural motifs in many biologically active compounds. orgsyn.org Furthermore, derivatives of this oxime have been used to create novel quinoline-oxadiazole compounds that exhibit both anticancer and antimicrobial properties. nih.govrsc.org The bromo-substituent on the phenyl ring also allows for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of compounds for drug discovery programs.

Building Blocks for Diverse Heterocyclic Systems (e.g., isoxazolines, indazoles)

This compound is an important building block for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals.

Isoxazolines: Oximes are well-established precursors for the synthesis of isoxazolines. rsc.org The reaction of an oxime with an alkene or alkyne via a [3+2] cycloaddition reaction is a common method to construct the isoxazoline (B3343090) ring. rsc.org The use of this compound in such reactions would lead to isoxazolines bearing a 4-bromophenyl substituent, which can be a key feature for biological activity or a handle for further chemical modification.

Indazoles: The synthesis of indazoles, another important heterocyclic scaffold in medicinal chemistry, can also utilize precursors derived from this compound. For example, substituted 1H-indazoles can be synthesized through intramolecular oxidative C-H bond amination. nih.gov While the direct conversion is not specified, related structures are used in the synthesis of 5-bromo-4-fluoro-1H-indazole. google.com The presence of the bromophenyl group is a common feature in many synthesized indazole derivatives with potential therapeutic applications. nih.gov

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Principles for Oxime Synthesis

The traditional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270), which raises environmental concerns due to the use of toxic solvents and reagents. nih.gov Future research is increasingly focused on aligning oxime synthesis with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and catalysts. yale.edu

Recent advancements have demonstrated the viability of solvent-free "grindstone chemistry," where carbonyl compounds are converted to oximes by simply grinding the reactants at room temperature, minimizing waste and energy consumption. nih.govresearchgate.net Catalysts such as bismuth(III) oxide (Bi2O3) have proven effective in these solventless conditions. nih.gov Other eco-friendly approaches include the use of natural acid catalysts derived from sources like citrus fruit juice or plant extracts, and the application of microwave irradiation to reduce reaction times and increase yields. ijprajournal.com The development of methods using amino acids as catalysts also represents a promising green alternative. xisdxjxsu.asia

Future work in this area for Ethanone, 1-(4-bromophenyl)-, oxime will likely involve:

Catalyst Development: Exploring a wider range of non-toxic, reusable solid catalysts to improve efficiency and selectivity under solvent-free conditions.

Alternative Energy Sources: Expanding the use of microwave and ultrasonic irradiation to drive the reaction efficiently with minimal energy input. nih.gov

Renewable Resources: Investigating the use of bio-based solvents and renewable starting materials to further reduce the environmental footprint of the synthesis. yale.edu

| Synthesis Method | Catalyst/Conditions | Key Advantages |

| Grindstone Chemistry | Bi2O3, Sb2O3 / Grinding at room temperature | Solvent-free, reduced waste, rapid reaction. nih.govresearchgate.net |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica aqueous extract | Use of renewable and non-toxic natural catalysts. ijprajournal.com |

| Amino Acid Catalysis | Various amino acids / Reflux in ethanol (B145695) | Environmentally benign catalysts. xisdxjxsu.asia |

| Microwave Irradiation | Basic aluminia, CaO | Reduced reaction times and increased yields. nih.govijprajournal.com |

Exploration of Novel Catalytic Systems for Chemoselective Oxime Transformations

The oxime group is a versatile precursor for a variety of functional groups, including amines, amides (via Beckmann rearrangement), and nitriles. britannica.com The development of novel catalytic systems that can achieve these transformations with high chemoselectivity is a major goal. Transition metal catalysis, in particular, has revolutionized oxime chemistry by enabling transformations under mild conditions. smolecule.comacs.org

For a molecule like this compound, which contains a bromine atom, catalytic systems that are tolerant of the C-Br bond are crucial for selective transformations of the oxime group without affecting the aryl halide. Future research directions include:

Photocatalysis: The use of visible-light photoredox catalysis can generate reactive iminyl radicals from oximes under exceptionally mild conditions, opening pathways for novel C-C and C-N bond formations. nsf.govresearchgate.net

Transition Metal Catalysis: Designing new transition metal complexes (e.g., based on iron, copper, or iridium) for selective reductions, rearrangements, and cross-coupling reactions of the oxime moiety. smolecule.comacs.org For instance, iridium catalysts have been characterized for the asymmetric hydrogenation of oximes. smolecule.com

Biocatalysis: Employing enzymes for the reduction of oximes, which can offer high enantioselectivity and operate under environmentally friendly aqueous conditions. nsf.gov

These advanced catalytic methods could enable the selective conversion of this compound into valuable chiral amines or N-(4-bromophenyl)acetamide, which are important intermediates in pharmaceuticals and materials science. smolecule.com

Advanced Computational Modeling for Rational Design of Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.netbiointerfaceresearch.com For this compound, DFT calculations can provide deep insights into its electronic structure, stereochemistry (E/Z isomerism), and reaction mechanisms. researchgate.net

Future computational studies are expected to focus on:

Mechanism Elucidation: Modeling the transition states and reaction pathways for various transformations of the oxime, such as the Beckmann rearrangement or photocatalytic reactions. This can help in understanding the factors that control selectivity. researchgate.net

Catalyst Design: Simulating the interaction of the oxime with different catalysts to rationally design more efficient and selective catalytic systems.

Predicting Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the molecule's reactivity and its potential in electronic materials. biointerfaceresearch.comresearchgate.net

Solvent Effects: Incorporating solvation models to accurately predict reaction energetics and equilibria in different solvent environments. researchgate.netbiointerfaceresearch.com

These computational models will accelerate the discovery of new reactions and applications by allowing for the in silico screening of reaction conditions and molecular designs before experimental work is undertaken. biointerfaceresearch.com

Investigation of Undiscovered Reaction Pathways and Mechanistic Insights

While the fundamental reactivity of oximes is well-established, there is still significant potential for discovering novel reaction pathways. Much of the recent innovation has centered on the generation and subsequent reactions of iminyl radicals from oxime precursors. nsf.govmdpi.com

Future explorations in this area could involve:

Radical Cascade Reactions: Designing complex, multi-step reactions initiated by the fragmentation of the oxime N-O bond in this compound. The resulting iminyl radical could participate in cyclizations or additions, while the bromo-phenyl group could be used in subsequent cross-coupling reactions, all in a single pot. nsf.gov

Dual Catalysis: Combining photoredox catalysis with another form of catalysis (e.g., organocatalysis or transition metal catalysis) to achieve transformations that are not possible with a single catalyst. researchgate.net

Mechanistic Probes: Using this compound and its derivatives as mechanistic probes to study fundamental aspects of oxime reactivity, such as the factors influencing the competition between different reaction pathways (e.g., metathesis vs. hydrolysis). rsc.org

Dynamic Covalent Chemistry: Investigating the reversible nature of oxime formation and exchange reactions (metathesis) to develop Covalent Adaptable Networks (CANs) and other dynamic materials. rsc.orgrsc.org

Potential for Applications in Supramolecular Assembly and Advanced Materials

The structural features of this compound make it an attractive building block for supramolecular chemistry and advanced materials. The oxime group can participate in hydrogen bonding, while the bromophenyl ring can engage in halogen bonding and π-π stacking interactions. rsc.orgmdpi.com

Potential future applications include:

Supramolecular Polymers and Gels: Using the directional hydrogen bonding of the oxime group to drive the self-assembly of monomers into well-defined polymeric structures or stimuli-responsive gels. mdpi.com

Crystal Engineering: Utilizing the bromine atom as a halogen bond donor to direct the assembly of the molecule in the solid state, leading to the design of co-crystals with specific architectures and properties. acs.org

Liquid Crystals: Incorporating the rigid bromophenyl-ethanone oxime core into molecules designed to exhibit liquid crystalline phases.

Dynamic Materials: The reversible nature of the oxime bond can be exploited to create self-healing polymers, recyclable thermosets (vitrimers), and other Covalent Adaptable Networks (CANs). rsc.orgrsc.org The dynamic exchange allows these materials to be reprocessed and repaired. rsc.org

The combination of the oxime's hydrogen bonding capability with the halogen bonding potential of the bromophenyl group provides a powerful and versatile platform for the rational design of new functional materials. nih.govresearchgate.net

Q & A

Basic Research Question

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O2–H2···N2 in ) and dihedral angles between aromatic rings (e.g., 3.34° in ) .

- FT-IR : Confirms oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹).

- NMR : ¹H NMR shows a singlet for the oxime proton (~8.5 ppm) and deshielded aromatic protons due to bromine’s inductive effect .

Basic Research Question

- Toxicity : Severe skin irritant (). Use nitrile gloves and fume hoods.

- Decomposition : Emits NOx at >500 K. Equip labs with scrubbers and avoid open flames.

- Storage : Keep in amber glass at 277–283 K under inert gas (N₂/Ar) to prevent oxidation .

How do substituents on the phenyl ring influence the oxime’s reactivity and stability?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Br) : Increase oxime acidity (pKa ~8–9) and stabilize metal complexes via inductive effects.

- Steric Effects : Bulky groups (e.g., tert-nonyl in ) reduce coordination flexibility but enhance thermal stability.

- Comparative Study : Substitute Br with Cl () or methoxy () to modulate electronic properties and reaction kinetics .

What strategies optimize the crystallization of 1-(4-bromophenyl)ethanone oxime for structural studies?

Basic Research Question

- Solvent Choice : Slow evaporation from acetonitrile/ethyl acetate (1:3 v/v) produces block-like crystals suitable for XRD .

- Temperature Gradients : Cool saturated solutions from 328 K to 298 K at 2 K/hour to minimize defects.

- Seeding : Introduce microcrystals from prior batches to control nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.